molecular formula C20H32O4 B1529693 Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate CAS No. 1403767-31-6

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Cat. No.: B1529693
CAS No.: 1403767-31-6
M. Wt: 336.5 g/mol
InChI Key: BGVDFETWDSGIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a chemical compound . It’s a derivative of benzoic acid . The exact properties and applications of this specific compound are not widely documented in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates has contributed to the understanding of chemical transformations and synthetic methodologies (Bartlett et al., 1983). This work showcases the versatility of hydroxybenzoate derivatives in organic synthesis, which can be applied to the study of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and related compounds.

Catalytic Applications

The encapsulation of molybdenum(VI) complexes in zeolites, including derivatives of methoxyphenols, demonstrates their utility as catalysts in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This research could inspire investigations into the catalytic potential of this compound in similar reactions.

Environmental Impact and Detection

Studies on the occurrence, fate, and behavior of parabens, which share structural similarities with this compound, highlight the environmental persistence and potential effects of such compounds (Haman et al., 2015). This research is crucial for understanding the environmental impact and developing methods for the detection and analysis of related chemicals in various matrices.

Analytical Chemistry

Developments in analytical methodologies for the sensitive determination of environmental phenols and parabens, using techniques such as solid-phase microextraction and gas chromatography-mass spectrometry, are relevant for the analysis of this compound (Negreira et al., 2009). These methods enable the detection and quantification of trace levels of such compounds in environmental samples, aiding in the assessment of their distribution and potential risks.

Safety and Hazards

The safety and hazards associated with Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate are not detailed in the available sources .

Properties

IUPAC Name

ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVDFETWDSGIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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